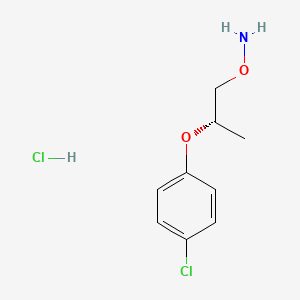
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a hydroxylamine group attached to a propyl chain, which is further linked to a chlorophenoxy group. The presence of the chiral center at the propyl chain adds to its complexity and potential for specific interactions in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxypropane.
Introduction of the Hydroxylamine Group: The intermediate is then reacted with hydroxylamine under controlled conditions to introduce the hydroxylamine group.
Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Formation of the Hydrochloride Salt: Finally, the (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The chiral center allows for specific interactions with chiral environments in biological systems, enhancing its selectivity and potency.
相似化合物的比较
Similar Compounds
®-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride: The enantiomer of the compound, which may have different biological activities and properties.
4-Chlorophenoxyacetic acid: A structurally related compound with different functional groups and applications.
2-(4-Chlorophenoxy)ethanol: Another related compound with a shorter alkyl chain.
Uniqueness
(S)-O-(2-(4-Chlorophenoxy)propyl)hydroxylamine hydrochloride is unique due to its chiral center, which imparts specific interactions in biological systems. Its hydroxylamine group also provides distinct reactivity compared to other similar compounds, making it valuable for various applications in research and industry.
属性
分子式 |
C9H13Cl2NO2 |
|---|---|
分子量 |
238.11 g/mol |
IUPAC 名称 |
O-[(2S)-2-(4-chlorophenoxy)propyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-7(6-12-11)13-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H/t7-;/m0./s1 |
InChI 键 |
VIQYBDQYPFYALG-FJXQXJEOSA-N |
手性 SMILES |
C[C@@H](CON)OC1=CC=C(C=C1)Cl.Cl |
规范 SMILES |
CC(CON)OC1=CC=C(C=C1)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


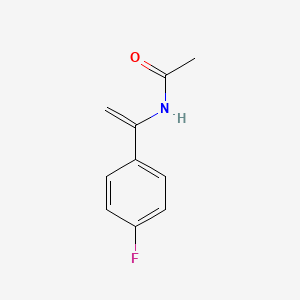

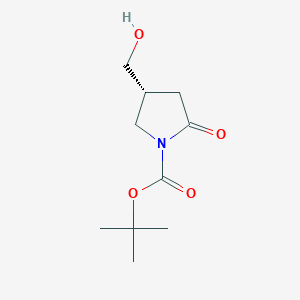
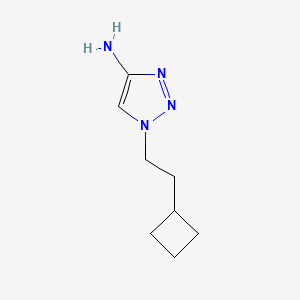
![5-[(3-Methylbutan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13087199.png)

![2-Methyl-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13087219.png)
![2,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13087222.png)
![(2-[(Isobutoxycarbonyl)amino]-1,3-thiazol-4-YL)acetic acid](/img/structure/B13087230.png)

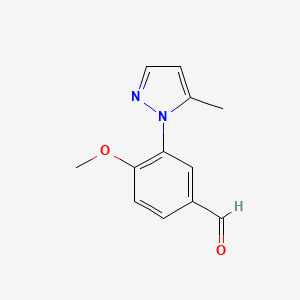
![2-[4-(4-phenylphenyl)phenyl]benzaldehyde](/img/structure/B13087240.png)
![Benzyl ((1S,2S)-2-amino-1-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-YL)propyl)carbamate](/img/structure/B13087242.png)

